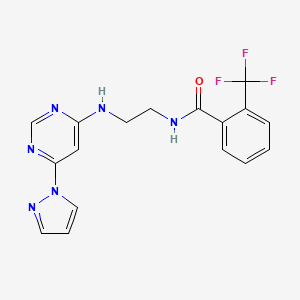

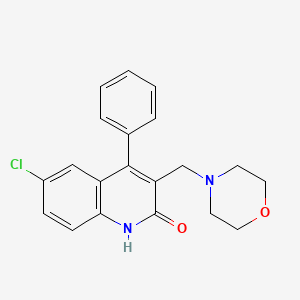

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

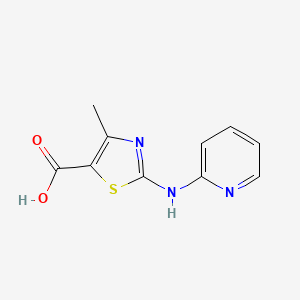

The compound "N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities. The presence of a pyrazole ring fused to a pyrimidine moiety in the compound suggests that it may exhibit interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various routes, including the reaction of amines with benzoyl isothiocyanates. For instance, the synthesis of N-aroyl-N'-(2-phenyl-4-oxo-4H- benzopyran-6-yl)thioureas involves treating 6-aminoflavone with aroyl isothiocyanate, followed by a reaction with PCl5 in POCl3 to yield N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Similarly, benzamide-based 5-aminopyrazoles can be prepared through a reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using analytical techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The pyrazole and pyrimidine rings in the compound are likely to contribute to its rigidity and could affect its binding to biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound may be explored through similar nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic systems with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a trifluoromethyl group in the compound is likely to increase its lipophilicity, which could affect its pharmacokinetic properties, such as absorption and distribution. The pyrazole and pyrimidine moieties may also contribute to the compound's acidity and basicity, influencing its solubility and reactivity.

Applications De Recherche Scientifique

Anticancer and Anti-Inflammatory Properties

- Research on pyrazolopyrimidines derivatives, which are structurally related to the chemical , shows promising results in anticancer and anti-inflammatory activities. The synthesis of a variety of such compounds has been explored, with some demonstrating cytotoxic effects against specific cancer cell lines and inhibitory actions on enzymes involved in inflammation (Rahmouni et al., 2016).

Antiviral Activities

- Benzamide-based 5-aminopyrazoles and their derivatives, which share a similar core structure to the compound , have been synthesized and tested for antiviral activities. Notably, several of these compounds showed significant activity against the H5N1 avian influenza virus (Hebishy et al., 2020).

Antimicrobial Properties

- A study focusing on thienopyrimidine derivatives, closely related to the chemical structure of interest, revealed pronounced antimicrobial activity. This suggests potential applications of similar compounds in combating microbial infections (Bhuiyan et al., 2006).

Potential in Material Science

- Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally akin to the compound , have been found to possess properties that make them of interest in material science, particularly due to their photophysical characteristics (Moustafa et al., 2022).

Propriétés

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O/c18-17(19,20)13-5-2-1-4-12(13)16(27)22-8-7-21-14-10-15(24-11-23-14)26-9-3-6-25-26/h1-6,9-11H,7-8H2,(H,22,27)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEYVGHXYMHROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)